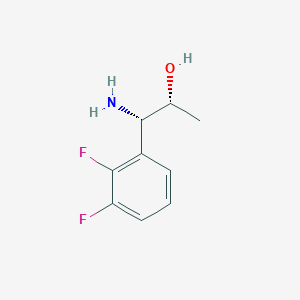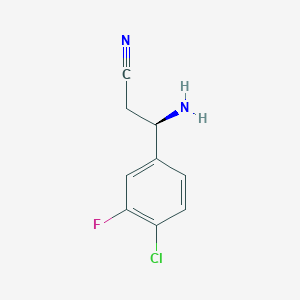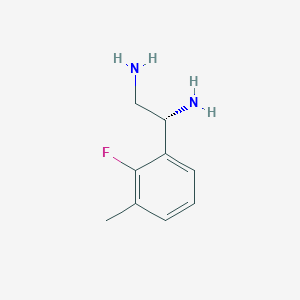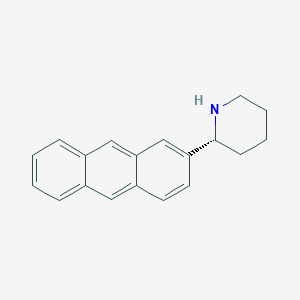
(2R)-2-(2-Anthryl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(2-Anthryl)piperidine: is a chiral compound featuring a piperidine ring substituted with an anthracene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(2-Anthryl)piperidine typically involves the reaction of 2-anthryl bromide with ®-2-piperidinol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (2R)-2-(2-Anthryl)piperidine can undergo oxidation reactions, particularly at the anthracene moiety, leading to the formation of anthraquinone derivatives.
Reduction: The compound can be reduced at the piperidine ring, potentially forming secondary amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Secondary amines.
Substitution: Halogenated anthracene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: (2R)-2-(2-Anthryl)piperidine is used as a building block in organic synthesis, particularly in the development of chiral ligands and catalysts.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in drug design and development.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of (2R)-2-(2-Anthryl)piperidine involves its interaction with molecular targets through its chiral center and aromatic moiety. The compound can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
(2S)-2-(2-Anthryl)piperidine: The enantiomer of (2R)-2-(2-Anthryl)piperidine, differing in its chiral configuration.
2-(2-Anthryl)pyrrolidine: A structurally similar compound with a pyrrolidine ring instead of a piperidine ring.
2-(2-Anthryl)morpholine: Another similar compound where the piperidine ring is replaced with a morpholine ring.
Uniqueness: this compound is unique due to its specific chiral configuration and the presence of the anthracene moiety, which imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C19H19N |
|---|---|
Peso molecular |
261.4 g/mol |
Nombre IUPAC |
(2R)-2-anthracen-2-ylpiperidine |
InChI |
InChI=1S/C19H19N/c1-2-6-15-12-18-13-17(19-7-3-4-10-20-19)9-8-16(18)11-14(15)5-1/h1-2,5-6,8-9,11-13,19-20H,3-4,7,10H2/t19-/m1/s1 |
Clave InChI |
YTCPGUFQMDCBNO-LJQANCHMSA-N |
SMILES isomérico |
C1CCN[C@H](C1)C2=CC3=CC4=CC=CC=C4C=C3C=C2 |
SMILES canónico |
C1CCNC(C1)C2=CC3=CC4=CC=CC=C4C=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-[2-(1,1,2,2,2-pentafluoroethyl)-2-pyrrolidinyl]phenyl ether](/img/structure/B13044571.png)


![cis-Hexahydro-1H-pyrrolo[3,4-C]pyridin-4(2H)-one hcl](/img/structure/B13044591.png)
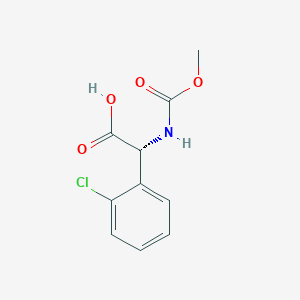
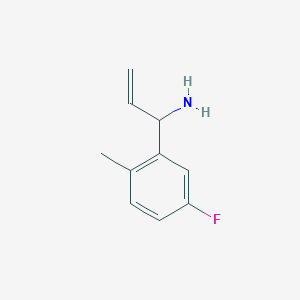
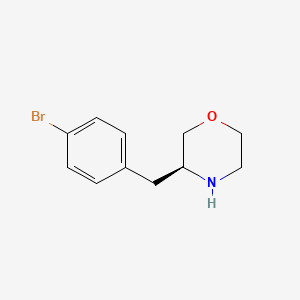
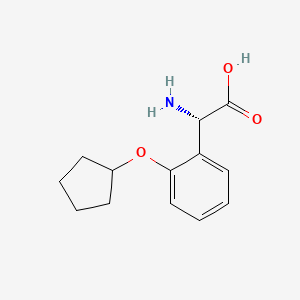
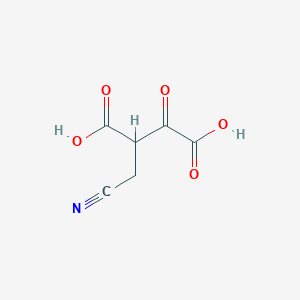
![[3beta-(Trifluoromethyl)cyclohexane-1beta-yl]carbamic acid tert-butyl ester](/img/structure/B13044615.png)
